molecular formula C7H9NS B2512677 3-Methyl-2-(methylsulfanyl)pyridine CAS No. 51933-73-4

3-Methyl-2-(methylsulfanyl)pyridine

Cat. No. B2512677
CAS RN: 51933-73-4
M. Wt: 139.22
InChI Key: PRGKIYGFVLGXPA-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylsulfanyl)pyridine is a compound with the molecular formula C7H9NS and a molecular weight of 139.22. It is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyridine derivatives, including this compound, can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Scientific Research Applications

1. Chemical Synthesis and Green Chemistry

  • The compound has been utilized in the synthesis of various chemical intermediates. For example, it's an intermediate in the synthesis of Dexlansoprazole, a medication used for treating certain stomach and esophagus problems. The modified synthesis process involves multiple steps including oxidation, one-pot synthesis, and chlorination, showcasing its relevance in creating complex organic structures. Moreover, the process was evaluated for green metrics, highlighting its potential in sustainable chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).

2. Sensor Development

  • The compound has been incorporated into novel molecular sensors. For example, a water-soluble fluorescent probe for detecting Zn2+ was developed using a pyridine-pyridone skeleton that includes 3-Methyl-2-(methylsulfanyl)pyridine. This probe demonstrates a clear chelation enhanced fluorescence effect upon interaction with Zn2+, making it a valuable tool for chemical sensing and potentially for biological applications (Hagimori et al., 2011).

3. Ligand in Coordination Chemistry

  • This compound and its derivatives have been used as ligands in coordination chemistry, forming complexes with various metals. These complexes can exhibit interesting properties like spin crossover, a phenomenon where the spin state of a metal center can be switched by external stimuli. For instance, iron(II) complexes with ligands derived from this compound showed an abrupt spin-transition, which is associated with crystallographic phase changes. This property can be harnessed for creating materials for data storage or sensors (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

4. Catalysis

  • The compound has been explored as a component in catalytic systems. For instance, it has been used in the synthesis of palladacycles, which are catalytic intermediates. The structure and bonding of these palladacycles, involving this compound, were studied in detail, providing insights into their stability and reactivity, which are crucial for catalytic applications (Roffe et al., 2016).

5. Material Science

  • Derivatives of this compound have been employed in the synthesis of materials with novel properties. For instance, iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands showed distinct photoluminescence properties, which can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Constable, Ertl, Housecroft, & Zampese, 2014).

Safety and Hazards

The safety information available indicates that 3-Methyl-2-(methylsulfanyl)pyridine may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers Several papers were found during the search. One paper discusses the synthesis and therapeutic potential of pyrido[2,3-d]pyrimidine derivatives . Another paper presents research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . These papers could provide valuable insights into the potential applications and synthesis methods of this compound and related compounds.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the use of transition metal catalysts to form carbon–carbon bonds .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It is known that suzuki–miyaura cross-coupling reactions, which this compound may participate in, are widely applied in the formation of carbon–carbon bonds . This suggests that the compound could potentially influence a variety of biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and its liquid physical form, may influence its pharmacokinetic properties .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon–carbon bonds . This could potentially lead to the synthesis of a variety of organic compounds.

Action Environment

It is known that the success of suzuki–miyaura cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name

3-methyl-2-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGKIYGFVLGXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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